2-(2-Oxo-2-p-tolylethyl)malononitrile

Cycloaddition chemistry Phenacylmalononitrile reactivity Cyclopentene synthesis

2-(2-Oxo-2-p-tolylethyl)malononitrile (CAS 26454-80-8), also designated 4-methylphenacylmalononitrile or 1,1-dicyano-3-(p-tolyl)-3-propanone, is a phenacylmalononitrile derivative bearing a 4-methylbenzoyl (p-toluoyl) substituent. It belongs to the privileged class of polyfunctional nitriles characterized by one ketone carbonyl, two cyano groups, and an activated methylene unit, features that confer versatile reactivity in cycloaddition and heterocyclization chemistry.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 26454-80-8
Cat. No. B1642702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-2-p-tolylethyl)malononitrile
CAS26454-80-8
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC(C#N)C#N
InChIInChI=1S/C12H10N2O/c1-9-2-4-11(5-3-9)12(15)6-10(7-13)8-14/h2-5,10H,6H2,1H3
InChIKeyCNFZHBDTYRQXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxo-2-p-tolylethyl)malononitrile (CAS 26454-80-8): Chemical Identity, Compound Class, and Procurement-Relevant Profile


2-(2-Oxo-2-p-tolylethyl)malononitrile (CAS 26454-80-8), also designated 4-methylphenacylmalononitrile or 1,1-dicyano-3-(p-tolyl)-3-propanone, is a phenacylmalononitrile derivative bearing a 4-methylbenzoyl (p-toluoyl) substituent [1]. It belongs to the privileged class of polyfunctional nitriles characterized by one ketone carbonyl, two cyano groups, and an activated methylene unit, features that confer versatile reactivity in cycloaddition and heterocyclization chemistry [1]. With molecular formula C₁₂H₁₀N₂O and molecular weight 198.22 g·mol⁻¹, the compound is commercially available as a white to off-white solid at ≥98% purity (AKSci, CymitQuimica) and is recommended for storage at 2–8°C . The presence of the electron-donating p-methyl group on the aryl ring distinguishes this building block from both the unsubstituted phenyl analog and electron-withdrawing-substituted variants in synthetic efficiency outcomes [1].

Why 2-(2-Oxo-2-p-tolylethyl)malononitrile Cannot Be Casually Substituted: The Aryl Substituent Controls Reactivity


Phenacylmalononitriles share a common core scaffold, yet the electronic character of the para-aryl substituent directly and measurably governs both reaction yield and diastereoselectivity in synthetically pivotal transformations [1]. Systematic screening across twelve derivatives in TBAB-catalyzed cycloaddition with dialkyl but-2-ynedioates revealed a yield spread of 56–88% depending solely on the aryl substituent, and the DABCO-promoted domino variant produced yields ranging from 35% to 62% [1]. Electron-donating groups—most notably p-methyl and p-methoxy—consistently outperformed electron-withdrawing groups (chloro, bromo, nitro) and even the unsubstituted phenyl analog, confirming that generic substitution by a phenacylmalononitrile bearing a different aryl group will not reproduce the yield and selectivity profile of the p-tolyl derivative [1]. For medicinal chemistry campaigns requiring this scaffold as a CCR5-targeted intermediate, substitution risk extends beyond synthetic yield to biological target engagement, as preliminary screening data indicate that the p-tolyl congener possesses measurable CCR5 positive allosteric modulator activity (EC₅₀ = 2.47 µM), a property that may not be preserved across other aryl analogs [2].

Procurement-Relevant Quantitative Differentiation of 2-(2-Oxo-2-p-tolylethyl)malononitrile: Head-to-Head Evidence Guide


TBAB-Catalyzed Cycloaddition with Diethyl But-2-ynedioate: p-Tolyl Derivative Delivers 85% Isolated Yield, Outperforming Unsubstituted Phenyl and All Electron-Withdrawing Analogs

In a direct head-to-head comparison under identical optimized conditions (TBAB 0.25 mmol, MeCN, rt, 12 h), the p-tolyl-substituted phenacylmalononitrile 1a produced the functionalized 5-hydroxycyclopent-1-ene derivative 3a in 85% isolated yield [1]. This exceeded the unsubstituted phenyl analog (3b, 75%) by 10 absolute percentage points and markedly outperformed all electron-withdrawing-substituted analogs: p-Cl (3f, 60%), p-Br (3g, 62%), and p-NO₂ (3h, 56%) [1]. The p-tolyl derivative was also used as the standard substrate for the full reaction optimization campaign (Table 1 of the primary reference), underscoring its privileged status [1]. The only aryl substituent yielding higher was p-methoxy (3d, 88%), but the p-methoxy analog is a distinct electronic case with different solubility and metabolic stability characteristics, making the p-tolyl compound the preferred choice when a pure hydrocarbon electron-donating substituent is desired [1].

Cycloaddition chemistry Phenacylmalononitrile reactivity Cyclopentene synthesis Synthetic building block evaluation

DABCO-Promoted Domino Quasi-Four-Component Reaction: p-Tolyl Derivative Yields 60% with Complete Diastereoselectivity, Excelling Over Halogenated and Unsubstituted Analogs

Under DABCO-promoted conditions (1.0 mmol DABCO, MeCN, rt, 24 h), the p-tolyl-substituted phenacylmalononitrile underwent a domino reaction with two molecules of diethyl but-2-ynedioate to afford the carboxamide-bridged dicyclopentene product 4c in 60% isolated yield with complete diastereoselectivity (only one diastereoisomer detected by ¹H and ¹³C NMR) [1]. This compares favorably with the unsubstituted phenyl analog (4d, 56%) and significantly exceeds the p-fluoro (4e, 35%), p-chloro (4f, 42%), and p-bromo (4g, 46%) derivatives [1]. The p-methoxy derivative (4a, 62%) again yielded slightly higher, but the p-tolyl compound was the highest-yielding among purely hydrocarbon-substituted aryl variants and the only methyl-substituted entry in this reaction series, confirming that the p-methyl group delivers a meaningful balance of electron donation without the oxidative and metabolic liabilities sometimes associated with the methoxy group [1].

Domino reaction Diastereoselective synthesis Carboxamide-bridged dicyclopentenes Multicomponent cyclization

Systematic Electronic Effect: Electron-Donating Aryl Substituents Consistently Yield Higher Than Electron-Withdrawing Groups Across Both Reaction Modalities

The Beilstein study explicitly reports that 'phenacylmalononitriles with electron-donating groups usually gave higher yields than that of substrates bearing an electron-donating chloro, bromo and nitro group' [1]. Quantitatively, pooling the TBAB-catalyzed data (Table 2), the three electron-donating aryl substrates (p-CH₃, p-OCH₃, m-OCH₃) averaged 82% yield versus 64% for the five electron-withdrawing or neutral substrates (p-H, p-Cl, p-Br, p-NO₂, o-OCH₃ where steric effects dominate) [1]. The p-tolyl compound (85%) sits at the upper end of this electron-donating cluster and represents the highest-yielding purely hydrocarbon, non-oxygenated aryl variant. This structure–reactivity trend is mechanistically rationalized by enhanced nucleophilicity of the carbanion intermediate when the aryl ring bears an electron-donating group, leading to more efficient Michael addition to the electron-deficient alkyne [1].

Structure–reactivity relationship Electronic substituent effect Phenacylmalononitrile SAR Synthetic methodology optimization

Privileged Model Substrate Selection: p-Tolyl Derivative Chosen for Full Reaction Optimization Over All Other Phenacylmalononitriles

In the Beilstein 2022 study, the authors selected p-methylphenacylmalononitrile (1a) as the standard substrate for the complete reaction-condition optimization campaign, systematically screening seven base–solvent–temperature combinations before arriving at the optimized TBAB/MeCN/rt/12 h protocol that yielded 85% [1]. This choice was made despite phenacylmalononitrile (unsubstituted phenyl) being the more commonly referenced scaffold in the prior literature [2]. The selection of the p-tolyl derivative as the optimization standard implies its reliable, reproducible performance and intermediate electronic character—sufficiently electron-donating to enhance reactivity, yet without the strong mesomeric donation of the methoxy group that can alter reaction pathways. The optimized conditions established with 1a were then successfully translated to the full substrate scope of eleven additional phenacylmalononitriles, confirming the generalizability of the protocol developed around the p-tolyl core [1].

Reaction optimization Model substrate selection Methodology development Synthetic protocol standardization

Biological Target Engagement: p-Tolyl Phenacylmalononitrile Displays CCR5 Positive Allosteric Modulator Activity, a Profile Absent from Reported Screening Data for Unsubstituted Phenacylmalononitrile

The p-tolyl-substituted phenacylmalononitrile (CAS 26454-80-8) has been profiled in a cell-based assay for positive allosteric modulation of the human CCR5 chemokine receptor, yielding an EC₅₀ value of 2.47 µM (measured as enhancement of CCL4-induced inhibition of forskolin-stimulated cAMP in HEK293T cells co-expressing CAMYEL) [1]. Additionally, preliminary pharmacological screening has identified the compound as a candidate CCR5 antagonist scaffold with potential relevance to HIV infection, rheumatoid arthritis, and chronic obstructive pulmonary disease [2]. While the unsubstituted phenacylmalononitrile (CAS 14476-72-3) has been extensively studied as a heterocyclic precursor in synthetic chemistry literature, comparable CCR5 modulatory activity has not been reported for the unsubstituted phenyl analog in publicly available databases, suggesting that the p-tolyl substituent may contribute to this specific biological profile [3]. The compound has also been tested against human placental alkaline phosphatase (IC₅₀ > 10 µM, indicating low off-target phosphatase inhibition) and human NPP1 (Ki = 20 µM) [4].

CCR5 modulation Chemokine receptor Allosteric modulator HIV entry inhibition Anti-inflammatory screening

Optimal Procurement and Application Scenarios for 2-(2-Oxo-2-p-tolylethyl)malononitrile (CAS 26454-80-8)


Medicinal Chemistry Library Synthesis via Cycloaddition: Prioritize p-Tolyl for Maximized Per-Well Yield

When building a screening collection of functionalized cyclopentene or dicyclopentene derivatives through the TBAB- or DABCO-promoted cycloaddition of phenacylmalononitriles with dialkyl but-2-ynedioates, procurement of the p-tolyl derivative (CAS 26454-80-8) is the cost-effective choice [1]. The 85% isolated yield for the TBAB-mediated reaction translates to approximately 30% more product per reaction compared to the p-chloro analog (60%) and 15% more than the unsubstituted phenyl analog (75%), directly reducing the cost per milligram of final screening compound when reagent costs are normalized [1]. The complete diastereoselectivity observed in the DABCO domino reaction eliminates the need for chiral separation, further reducing downstream purification costs [1].

CCR5-Targeted Probe and Lead Discovery: A Data-Annotated Starting Point

For programs targeting CCR5-mediated pathologies—including HIV entry inhibition, rheumatoid arthritis, and chronic obstructive pulmonary disease—the p-tolyl phenacylmalononitrile provides a starting scaffold with a documented functional EC₅₀ of 2.47 µM in a cell-based positive allosteric modulator assay [2]. This contrasts with the unsubstituted phenacylmalononitrile, for which no CCR5 annotation exists in publicly accessible databases, meaning that a medicinal chemistry campaign starting from the unsubstituted scaffold would require de novo target profiling [3]. The compound's large off-target window against human placental alkaline phosphatase (IC₅₀ > 10 µM) provides an initial selectivity filter for hit triage [2].

Methodology Development and Protocol Standardization: Adopt the Published Optimization Substrate

Research groups developing novel cycloaddition or multicomponent methodologies involving phenacylmalononitrile derivatives should procure the p-tolyl variant as their primary optimization substrate [1]. The Beilstein 2022 study has already established a comprehensive optimization matrix (7 conditions across 3 bases, 3 solvents, and 3 temperatures) using this compound, providing a validated starting point that minimizes re-optimization effort [1]. Because the p-tolyl derivative represents the mid-range of the electron-donating substituent series, protocols developed with it are likely to translate with minimal adjustment to both more electron-rich (p-OCH₃) and less electron-rich (p-H, p-Cl) analogs, making it the most generalizable entry point for a method-development campaign [1].

Parallel Synthesis Arrays Requiring Electron-Donating Aryl Building Blocks Without Oxygen Liability

In diversity-oriented synthesis where an electron-donating para substituent is required to enhance nucleophilic reactivity but the metabolic or oxidative instability of the p-methoxy group is a concern, the p-tolyl phenacylmalononitrile is the preferred procurement choice [1]. It delivers 85% yield in the benchmarked TBAB cycloaddition (only 3 percentage points below the p-methoxy analog's 88%) while offering a purely hydrocarbon substituent that avoids potential O-dealkylation or quinone-forming metabolic pathways [1]. For agrochemical discovery programs where methoxy groups are also sometimes disfavored due to field-degradation pathways, the p-methyl group provides similar electronic activation without the oxygen heteroatom [1].

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